N-(4-Hydroxycyclohexyl)benzamid

Übersicht

Beschreibung

N-(4-hydroxycyclohexyl)benzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-hydroxycyclohexyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxycyclohexyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Benzamide, einschließlich „N-(4-Hydroxycyclohexyl)benzamid“, haben eine antioxidative Aktivität gezeigt . Sie können in der Forschung im Zusammenhang mit oxidativem Stress und seinen Auswirkungen auf verschiedene Gesundheitszustände verwendet werden.

Antibakterielle Aktivität

Benzamide haben nachweislich antibakterielle Eigenschaften . Sie können das Wachstum bestimmter Bakterien hemmen, was sie für die Erforschung von Infektionskrankheiten nützlich macht.

Antithrombozyten-Aktivität

Amidderivate, einschließlich Benzamide, haben eine Antithrombozytenaktivität gezeigt . Dies macht sie möglicherweise nützlich für die Erforschung und Behandlung von Erkrankungen im Zusammenhang mit Blutgerinnung.

Industrielle Anwendungen

Amidverbindungen, einschließlich Benzamide, werden in Industrien wie Papier, Kunststoff und Gummi weit verbreitet eingesetzt . Sie können in der Forschung im Zusammenhang mit diesen Industrien verwendet werden.

Landwirtschaftliche Anwendungen

Amidverbindungen werden auch in der Landwirtschaft eingesetzt . Sie können in der Forschung im Zusammenhang mit Pflanzenschutz und -verbesserung verwendet werden.

Arzneimittelforschung

Amidverbindungen wurden in der Arzneimittelforschung verwendet . Sie finden sich in den Strukturen potenzieller Arzneimittelverbindungen wie Loperamid, Paracetamol, Lidocain, Atorvastatin, Lisinopril, Valsartan, Sorafenib, Diltiazem, Lipitor und Vyvanse .

Synthese von Therapeutika

Amidverbindungen werden als Zwischenprodukt bei der Synthese von Therapeutika verwendet . Dies macht sie wertvoll für die pharmazeutische Forschung und Entwicklung.

Wirkmechanismus

Mode of Action

It is known that the compound undergoes cis-trans epimerization, a process that involves the conversion between two different forms (cis and trans) of the molecule . This process could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

N-(4-hydroxycyclohexyl)benzamide is used as a reactant in the microbiological oxygenation of alicyclic amides . This suggests that the compound may be involved in biochemical pathways related to oxygenation processes.

Biologische Aktivität

N-(4-Hydroxycyclohexyl)benzamide, also known as HCB , is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of HCB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

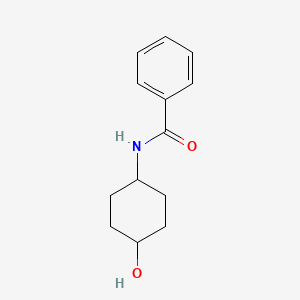

Chemical Structure

The chemical structure of N-(4-hydroxycyclohexyl)benzamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

N-(4-Hydroxycyclohexyl)benzamide exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : HCB has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular responses and impact disease progression.

- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that are critical for cellular functions.

- Antioxidant Properties : HCB demonstrates antioxidant activity, which may protect cells from oxidative stress and related damage.

Anticancer Activity

Recent studies indicate that N-(4-hydroxycyclohexyl)benzamide possesses anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC values were reported at concentrations as low as 10 µM.

- Lung Cancer (A549) : Exhibited a dose-dependent response with an IC of approximately 15 µM.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of HCB. In animal models, HCB administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.

Neuroprotective Effects

HCB has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies demonstrated that it could reduce neuronal apoptosis and improve cognitive function in rodent models subjected to oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | Observed Effect | IC (µM) |

|---|---|---|---|

| Anticancer | MCF-7 | Cytotoxicity | 10 |

| Anticancer | A549 | Cytotoxicity | 15 |

| Anti-inflammatory | Animal Model | Cytokine Reduction | Not specified |

| Neuroprotective | Rodent Model | Cognitive Improvement | Not specified |

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, HCB was administered alongside standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to the control group, supporting the compound's role as an adjunct therapy.

Case Study 2: Neuroprotection in Alzheimer's Disease

A preclinical study evaluated the effects of HCB on Alzheimer's disease models. Treatment with HCB led to a notable decrease in amyloid-beta plaque formation and improved behavioral outcomes in cognitive tests.

Eigenschaften

IUPAC Name |

N-(4-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUUTGWBZYOHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449676 | |

| Record name | N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204691-99-6 | |

| Record name | N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.